N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines. It also exhibits antioxidant properties, making it a candidate for further pharmacological studies.
Coordination Chemistry: Schiff bases are known to form stable complexes with transition metals, which can be used in catalysis and material science.
Materials Science: The compound’s ability to form hydrogen bonds and its structural properties make it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways essential for cancer cell proliferation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of hydroxyl groups on the phenyl ring, which enhance its antioxidant properties and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C13H11N3O3 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-9(7-12(11)18)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,17-18H,(H,16,19)/b15-8+ |
InChI Key |
FDFDWHTXHDGTDI-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)O)O |
Origin of Product |
United States |
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